(2-(Benzyloxy)phenyl)methanamine
Overview
Description
(2-(Benzyloxy)phenyl)methanamine is an organic compound that features a benzyl ether group attached to a phenyl ring, which is further connected to a methanamine group.
Mechanism of Action
Mode of Action
(2-(Benzyloxy)phenyl)methanamine and its derivatives act as potent inhibitors of CARM1 . They interact with CARM1, inhibiting its activity and thus disrupting its role in cancer progression .
Biochemical Pathways
The inhibition of CARM1 by this compound affects the biochemical pathways associated with cancer progression. CARM1 plays a crucial role in the methylation of arginine residues on histones, a process that is often dysregulated in cancer . By inhibiting CARM1, this compound can potentially disrupt these pathways and halt cancer progression .
Pharmacokinetics
It’s worth noting that the compound’s derivatives have shown notable antiproliferative effects against melanoma cell lines , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of this compound’s action is the inhibition of CARM1, leading to antiproliferative effects against melanoma cell lines . One derivative, compound 17e, displayed remarkable potency and selectivity for CARM1, along with notable antiproliferative effects .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound While specific environmental factors were not mentioned in the search results, it’s important to consider factors such as pH, temperature, and the presence of other molecules that could interact with this compound
Biochemical Analysis
Biochemical Properties
(2-(Benzyloxy)phenyl)methanamine interacts with CARM1, an enzyme involved in the methylation of arginine residues in proteins . This interaction inhibits the activity of CARM1, thereby affecting the methylation status of its target proteins .
Cellular Effects
The inhibition of CARM1 by this compound has notable antiproliferative effects against melanoma cell lines . This suggests that this compound can influence cell function by altering the activity of CARM1 and its downstream signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to CARM1 and inhibiting its enzymatic activity . This results in decreased methylation of CARM1’s target proteins, which can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound on CARM1 activity and cell proliferation have been observed in in vitro studies
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported in the literature, the compound has shown good antitumor efficacy in a melanoma xenograft model
Metabolic Pathways
Given its interaction with CARM1, it may influence pathways related to protein methylation .
Subcellular Localization
Given its interaction with CARM1, it is likely that it localizes to the same subcellular compartments as this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)phenyl)methanamine typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. This results in the formation of 2-(benzyloxy)benzaldehyde.
Reduction to Benzyl Alcohol: The 2-(benzyloxy)benzaldehyde is then reduced to 2-(benzyloxy)benzyl alcohol using a reducing agent such as sodium borohydride in methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzyl ether position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(benzyloxy)benzaldehyde.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
(2-(Benzyloxy)phenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is being explored as a potent and selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), which is a promising therapeutic target for various cancers.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Comparison with Similar Compounds
- (4-(Benzyloxy)phenyl)methanamine
- (3-(Benzyloxy)phenyl)methanamine
- (2-(Methoxy)phenyl)methanamine
Comparison:
- Potency: (2-(Benzyloxy)phenyl)methanamine exhibits higher potency and selectivity for CARM1 compared to its analogs.
- Selectivity: It has a unique selectivity profile, making it more effective in targeting specific enzymes without affecting others .
Properties
IUPAC Name |
(2-phenylmethoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGOOCNDBVXUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548470 | |
Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108289-24-3 | |
Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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